2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, and a dihydropyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenylmethyl sulfide intermediate. This can be achieved through the reaction of 2-fluorobenzyl chloride with sodium sulfide in an appropriate solvent.
Cyclization to Form the Dihydropyrimidine Core: The intermediate is then subjected to cyclization reactions with appropriate reagents to form the dihydropyrimidine core. This step often involves the use of urea or thiourea in the presence of a base such as sodium ethoxide.
Introduction of the Furan Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the fluorophenyl group and the furan ring enhances its binding affinity and specificity towards these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
- Indole derivatives
Uniqueness
Compared to similar compounds, 2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and membrane permeability, while the furan ring contributes to its aromaticity and potential for hydrogen bonding.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H10FN3O2S |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4-(furan-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H10FN3O2S/c17-12-5-2-1-4-10(12)9-23-16-19-14(13-6-3-7-22-13)11(8-18)15(21)20-16/h1-7H,9H2,(H,19,20,21) |
InChI Key |
SEHIFWDEHGEKPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CO3)F |
Origin of Product |
United States |
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